Castor oil
Description
Global Significance of Castor Oil as a Renewable Oleochemical Resource
This compound is recognized globally as a vital renewable oleochemical resource. Despite accounting for a relatively small percentage of the total world production of vegetable oils (around 0.15%), its unique properties drive significant demand, particularly from the specialty chemical industry. kumarmetal.comnih.gov The Ricinus communis plant, native to Africa and Asia, is cultivated in various regions, with India, Brazil, and China being leading producers. kumarmetal.comnih.govscielo.br India is a major exporter, while the United States, the European Union, and China are significant importers. kumarmetal.comnih.govresearchgate.net The increasing demand for renewable resources has fueled research into optimizing this compound production and refining processes. kumarmetal.com Its potential as a renewable energy source, particularly for biodiesel production, is also a subject of ongoing investigation. kumarmetal.comunn.edu.ngredalyc.org
Distinctive Chemical Architecture of this compound Triglycerides
The defining characteristic of this compound's chemical architecture is the high content of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). nih.govscielo.bralliancechemical.comwikipedia.org This monounsaturated, 18-carbon fatty acid possesses a hydroxyl functional group on the 12th carbon atom, which is uncommon in most other vegetable oils. alliancechemical.comwikipedia.orgwikipedia.org This hydroxyl group imparts higher polarity to this compound compared to other fats and enables a wide range of chemical modifications, such as esterification, alkoxylation, sulfation, and polymerization reactions. alliancechemical.comambujasolvex.com
While ricinoleic acid is the predominant fatty acid, typically constituting 87-91% of the total fatty acid composition, this compound also contains other fatty acids in smaller amounts. scielo.brresearchgate.net These include linoleic acid, oleic acid, stearic acid, and palmitic acid, as well as traces of other fatty acids like dihydroxystearic acid and linolenic acid. nih.govscielo.brscirp.orgndpublisher.in The specific proportions of these minor fatty acids can vary depending on factors such as the castor genotype and cultivation location. ndpublisher.incirad.fr
The following table illustrates the typical fatty acid composition of this compound based on research findings:
| Fatty Acid | Approximate Percentage (%) |
| Ricinoleic acid | 87 - 91 |
| Linoleic acid | 4 - 4.8 |
| Oleic acid | 2.9 - 5 |
| Stearic acid | 0.6 - 1 |
| Palmitic acid | 0.7 - 1.2 |
| Dihydroxystearic acid | ~0.7 |
| Linolenic acid | ~0.3 |
Note: Percentages can vary based on source and castor variety.
The presence of the hydroxyl group in ricinoleic acid makes this compound a valuable feedstock for synthesizing a wide array of derivatives with diverse industrial applications. wikipedia.orgambujasolvex.com
Historical Perspectives on Industrial and Chemical Utilization of this compound
The utilization of this compound dates back thousands of years, with historical evidence of its use in ancient Egypt and Greece for purposes such as lamp fuel and in traditional medicine. alliancechemical.comwikipedia.orgnlgi.org During the Industrial Revolution, its lubricating properties became particularly important for machinery. alliancechemical.com The 20th century saw a significant expansion in its industrial relevance, extending to the production of synthetic resins, high-performance lubricants, and as a plasticizer. alliancechemical.com
Historically, the industrial use of this compound was primarily focused on applications like lamp oils, industrial lubricants, and early forms of medicine. scielo.br Over time, its unique chemical reactivity, primarily due to the hydroxyl group of ricinoleic acid, has led to its use as a raw material in the production of numerous chemicals and materials. unn.edu.ngwikipedia.orgambujasolvex.com These include polyurethanes, polyesters, polyamides, sebacic acid (used in nylon-6,10), undecylenic acid (a precursor for nylon 11), and various esters and derivatives used in lubricants, coatings, and polymers. researchgate.netunn.edu.ngwikipedia.orgambujasolvex.comnlgi.orgfishersci.nl The ability of this compound to undergo chemical modifications like hydrogenation and dehydration further broadens its industrial utility, yielding products such as hydrogenated this compound and dehydrated this compound used in greases, paints, and varnishes. unn.edu.ngambujasolvex.comfishersci.nl
| Historical/Industrial Application Area | Specific Examples |
| Lubrication | Industrial lubricants, hydraulic fluids, brake fluids, airplane engine lubricants |
| Coatings and Resins | Paints, varnishes, lacquers, synthetic resins, polyurethanes |
| Chemical Feedstock | Production of sebacic acid, undecylenic acid, nylon 11, sebacate (B1225510) esters |
| Polymers and Plastics | Plasticizers, cold-resistant plastics, synthetic leather |
| Other | Soaps, waxes, greases, dyes, inks, perfumes |
The historical trajectory of this compound's utilization highlights its transition from traditional and basic applications to becoming a key renewable feedstock in modern chemical industries, driven by its distinctive chemical structure and the ability to derive a wide range of valuable compounds from it.
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Castor oil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
595 °F at 760 mmHg (NTP, 1992), 313 °C | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Heavy metals (as Pb): not more than 10 mg/kg | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellowish or almost colorless, transparent, viscous liquid | |
CAS No. |
8001-79-4 | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor Oil [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castor oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Castor oil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |
| Record name | CASTOR OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Castor oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CASTOR OIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Molecular Compositional Analysis of Castor Oil
Predominant Fatty Acid Constituent: Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid)
The defining feature of castor oil is its exceptionally high content of ricinoleic acid, a monounsaturated, 18-carbon fatty acid. researchgate.netfishersci.nlatamanchemicals.comfishersci.ca This fatty acid typically constitutes around 85% to 95% of the total fatty acid composition of this compound. lipidmaps.orgnih.govuni.lu The predominant triglyceride found in this compound is triricinolein, where glycerol (B35011) is esterified with three molecules of ricinoleic acid. researchgate.netfishersci.sempg.dewikipedia.org
Ricinoleic acid (C18:1-OH) possesses a distinctive structure that includes an 18-carbon chain, a single double bond at the ninth carbon (in the cis configuration), and notably, a hydroxyl functional group (-OH) located on the twelfth carbon atom. dsmz.deresearchgate.netfishersci.seatamanchemicals.comfishersci.calipidmaps.orgnih.govwikipedia.orgnih.govrqbchemical.comfishersci.ca This hydroxyl group is a key feature that differentiates ricinoleic acid from common fatty acids found in other vegetable oils. atamanchemicals.comwikipedia.org
The presence of the hydroxyl group, along with the carboxyl group (-COOH) and the carbon-carbon double bond (alkene), provides ricinoleic acid with three primary sites for chemical reactions. lipidmaps.orgnih.govwikipedia.orgfishersci.ca The hydroxyl group allows for diverse chemical modifications such as esterification, alkoxylation, sulfation, and polymerization reactions. nih.govwikipedia.orgfishersci.cawikipedia.org The carboxylic group also participates in reactions like esterification and amidation. fishersci.ca The double bond is susceptible to modifications such as hydrogenation, epoxidation, and vulcanization. fishersci.ca These functional groups contribute significantly to the versatile chemical reactivity of this compound and its derivatives, making it a valuable raw material for various industrial applications atamanchemicals.comlipidmaps.orgnih.govwikipedia.orgfishersci.cawikipedia.org. For instance, catalytic dehydration of the hydroxyl group can introduce a new double bond, leading to conjugated fatty acids with altered properties fishersci.ca. Hydrogenation of the double bond results in a saturated product, converting the liquid ricinoleic acid into a semi-solid state fishersci.ca.
Structural Uniqueness of Ricinoleic Acid
Minor Fatty Acid Components and Their Contributions
While ricinoleic acid is the major constituent, this compound also contains other fatty acids in smaller proportions. These minor components include both unsaturated and saturated fatty acids. researchgate.netfishersci.sempg.defishersci.nl The specific percentages of these fatty acids can vary depending on factors such as the origin and variety of the castor plant. researchgate.netmpg.de
Saturated fatty acids, primarily stearic acid and palmitic acid, are also found in this compound, albeit in lower percentages compared to ricinoleic, linoleic, and oleic acids. researchgate.netfishersci.nlfishersci.cawikipedia.org Stearic acid content has been reported around 1% to 2.7%, while palmitic acid is typically present at levels between 1% and 2.5%. dsmz.defishersci.nllipidmaps.orgnih.govrqbchemical.com These saturated fatty acids contribute to the physical properties of the oil.
The approximate fatty acid composition of this compound can be summarized as follows:
| Fatty Acid | Approximate Percentage Range (%) |
| Ricinoleic Acid | 85 - 95 |
| Linoleic Acid | 3 - 10.7 |
| Oleic Acid | 3 - 8 |
| Stearic Acid | 1 - 2.7 |
| Palmitic Acid | 1 - 2.5 |
Note: These percentages are approximate and can vary based on source and analytical methods. dsmz.defishersci.nllipidmaps.orgnih.govrqbchemical.com
Linoleic Acid and Oleic Acid Profiles
Non-Triglyceride Bioactive Compounds in this compound (e.g., Carotenoids, Tocopherols, Phytosterols)
Beyond the triglyceride fraction, this compound contains various non-triglyceride bioactive compounds that contribute to its properties. researchgate.netfishersci.sempg.defishersci.ptuni.luuni.lu These compounds are often found in the unsaponifiable fraction of the oil. researchgate.netfishersci.se
Carotenoids, which are pigments, are present in this compound and contribute to its pale yellow color. researchgate.net They also act as antioxidants, helping to scavenge free radicals and potentially contributing to the oil's oxidative stability. researchgate.netfishersci.seuni.luhznu.edu.cn Studies have reported carotenoid content in this compound ranging from approximately 2.05 mg/kg to 39.47 mg/kg beta-carotene (B85742) equivalents. researchgate.netfishersci.seuni.lu
Tocopherols, collectively known as Vitamin E, are another group of natural antioxidants found in this compound. researchgate.netfishersci.sempg.defishersci.ptnih.gov Different isomers of tocopherols, including alpha-, beta-, gamma-, and delta-tocopherol, have been identified. researchgate.net Delta- and gamma-tocopherol (B30145) are often the predominant isomers in this compound. researchgate.netfishersci.se These compounds contribute to the oil's stability and possess antioxidant properties. researchgate.netfishersci.sefishersci.ptuni.lunih.gov
Phytosterols (B1254722), plant sterols structurally similar to cholesterol, are also present in this compound as minor bioactive compounds. researchgate.netfishersci.sempg.defishersci.ptuni.lu Beta-sitosterol is the most abundant phytosterol identified in this compound. researchgate.netfishersci.sefishersci.nl Other phytosterols found include campesterol (B1663852) and stigmasterol. researchgate.net Phytosterols contribute to the unsaponifiable matter of the oil. researchgate.netfishersci.se
Biosynthetic Pathways of Castor Oil and Ricinoleic Acid
De Novo Fatty Acid Synthesis in Ricinus communis
De novo fatty acid synthesis in plants takes place within the plastids. oup.comocl-journal.org This pathway initiates with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). oup.comresearchgate.net ACCase is considered a key regulatory enzyme in fatty acid biosynthesis. researchgate.net The two-carbon unit from malonyl-CoA is then successively added to a growing acyl chain, a process mediated by the fatty acid synthase (FAS) complex. ocl-journal.orgfrontiersin.org This elongation process typically yields saturated fatty acids, primarily palmitoyl-ACP (C16:0-ACP) and stearoyl-ACP (C18:0-ACP). ocl-journal.org In castor bean plastids, oleoyl-ACP (C18:1-ACP) is subsequently produced by the desaturation of stearoyl-ACP. ocl-journal.org These fatty acids are then exported from the plastids to the endoplasmic reticulum (ER) for further modification and complex lipid synthesis, usually in the form of acyl-CoA. nih.govfrontiersin.orgpnas.org
Mechanism of Ricinoleic Acid Formation: Oleate (B1233923) 12-Hydroxylase (FAH12) Activity
The defining step in castor oil biosynthesis is the formation of ricinoleic acid, which occurs in the endoplasmic reticulum. csic.esnih.govscirp.org This reaction is catalyzed by the enzyme oleate 12-hydroxylase (FAH12), also known as phosphatidylcholine 12-monooxygenase. scirp.orguniprot.orgnih.gov FAH12 is a membrane-bound enzyme that introduces a hydroxyl group at the 12th carbon of oleic acid. nih.govuniprot.org Crucially, the preferred substrate for FAH12 is oleic acid esterified to the sn-2 position of phosphatidylcholine (PC). pnas.orgnih.govuniprot.orgnih.gov
The hydroxylation reaction catalyzed by FAH12 requires molecular oxygen and reducing equivalents, which are provided by cytochrome b5. pnas.orguniprot.orgresearchgate.net Studies have shown that FAH12 is structurally similar to fatty acyl desaturases, suggesting a common evolutionary origin for these enzymes. pnas.orgocl-journal.org The activity of oleate 12-hydroxylase in the microsomal fraction of developing castor bean seeds peaks around 44 days after anthesis. nih.gov The optimal temperature for this enzyme is approximately 22.5°C, and the optimal pH is 6.3. uniprot.orgnih.gov While oleoyl-CoA was initially considered a potential substrate, evidence strongly supports 2-oleoyl-PC as the actual physiological substrate for FAH12. pnas.orgnih.gov
Triacylglycerol Assembly and Accumulation in Castor Bean Seeds
Triacylglycerols (TAGs), the primary storage form of fatty acids in plant seeds, are assembled in the endoplasmic reticulum. oup.comresearchgate.netfrontiersin.org The accumulation of high levels of ricinoleic acid in castor bean TAGs involves specific mechanisms that channel this unusual fatty acid into storage lipids. csic.esresearchgate.net TAG synthesis can occur via two main pathways: the acyl-CoA-dependent pathway (Kennedy pathway) and the acyl-CoA-independent pathway mediated by phospholipid:diacylglycerol acyltransferase (PDAT). nih.govpnas.orgasm.orgoup.com
Role of Phospholipid-Diacylglycerol Acyltransferase (PDAT) Pathway
The PDAT pathway plays a significant role in the efficient incorporation of ricinoleic acid into TAGs in castor bean seeds. oup.combmbreports.orgnih.gov Unlike the Kennedy pathway which utilizes acyl-CoA as the acyl donor, PDAT catalyzes the transfer of an acyl group directly from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), forming TAG and a lysophospholipid. pnas.orgasm.orgoup.com
In castor bean, ricinoleic acid is synthesized while esterified to PC in the ER. oup.combmbreports.org The PDAT pathway provides a mechanism to efficiently remove ricinoleic acid from the PC pool and channel it into storage TAGs. oup.combmbreports.orgnih.gov Ricinus communis has multiple PDAT genes, including RcPDAT1-1, RcPDAT1-2, and RcPDAT2. oup.comoup.com Notably, RcPDAT1-2 has been identified as having substrate specificity for hydroxy fatty acids like ricinoleic acid and is localized in the ER, suggesting its direct involvement in transferring ricinoleic acid from PC to DAG for TAG synthesis. oup.combmbreports.org Expression of RcPDAT1-2 in transgenic plants has been shown to enhance the accumulation of hydroxy fatty acids in TAGs. oup.combmbreports.org
Metabolic Regulation and Gene Expression in Oil Biosynthesis
The high level of oil accumulation, particularly ricinoleic acid-rich TAGs, in castor bean seeds is tightly regulated at both metabolic and transcriptional levels throughout seed development. nih.govmdpi.com
Glycolysis and Acetyl-CoA Supply for Fatty Acid Synthesis
Glycolysis, occurring in the cytosol, is a central metabolic pathway that provides carbon substrates for fatty acid synthesis. nih.govmdpi.com In non-photosynthetic castor bean seeds, the carbon sources for oil biosynthesis are derived from sugars transported from the leaves. nih.gov Glycolysis breaks down sugars into pyruvate (B1213749), which is then converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). researchgate.netmdpi.com Acetyl-CoA is the initial substrate for de novo fatty acid synthesis in the plastids. oup.comresearchgate.netmdpi.com
Studies have shown that many genes involved in the glycolysis pathway in castor bean exhibit high expression levels during the early stages of seed development, coinciding with the period of rapid oil synthesis. nih.govmdpi.com This suggests that a robust glycolytic flux is essential to provide the abundant acetyl-CoA required for fatty acid biosynthesis. nih.govmdpi.com Enzymes like hexokinase, phosphoglucomutase, phosphoglucose (B3042753) isomerase, phosphoglycerate kinase, phosphoglycerate mutase, enolase, and pyruvate kinase play key roles in this process. mdpi.com
Pentose (B10789219) Phosphate Pathway's Role in Fat Synthesis
The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, is a metabolic route that runs parallel to glycolysis. wikipedia.orgcreative-proteomics.commicrobenotes.com While it involves the oxidation of glucose, its primary role is anabolic, focusing on generating reducing equivalents in the form of NADPH and producing pentose sugars and other precursors for biosynthesis. wikipedia.orgcreative-proteomics.commicrobenotes.comrseco.org
In plants, including Ricinus communis, the PPP operates in both the cytosol and plastids. wikipedia.orgrseco.org The oxidative phase of the PPP, which takes place in the plastids, is particularly important for fatty acid synthesis. rseco.orgoup.com This phase involves the enzymes glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, which catalyze reactions that produce NADPH. creative-proteomics.comrseco.org
Fatty acid synthesis, which occurs in the plastids of developing oilseeds, requires a significant supply of NADPH as a reducing agent. creative-proteomics.commicrobenotes.comrseco.orgoup.com The PPP is considered a crucial source of this NADPH in non-photosynthetic plastids, such as those in developing castor bean endosperm. oup.com Studies have shown that the activities of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, increase during the phase of rapid oil synthesis in developing castor seeds, correlating with the demand for reducing power for fatty acid biosynthesis. cdnsciencepub.com This provides evidence for the importance of the PPP in supplying the necessary NADPH for the high rates of fatty acid synthesis, including the synthesis of ricinoleic acid, observed during this compound accumulation. oup.comcdnsciencepub.com
The PPP's contribution of NADPH supports the reductive steps involved in extending the fatty acid chain during de novo fatty acid synthesis in the plastids. While the direct hydroxylation of oleic acid to ricinoleic acid by FAH12 in the ER also requires reducing power, the PPP's role in generating NADPH within the plastid is critical for providing the foundational fatty acids that are subsequently modified. scirp.orgrseco.orgoup.comcdnsciencepub.com
| Fatty Acid | Approximate Percentage in this compound nih.govscielo.brcirad.fr |
| Ricinoleic Acid | 85 - 90% |
| Oleic Acid | 3 - 7.7% |
| Linoleic Acid | 1 - 9.7% |
| Stearic Acid | 0.5 - 2.7% |
| Palmitic Acid | 0.5 - 2.5% |
| α-Linolenic Acid | 0.5 - 1% |
Genetic Engineering and Biotechnological Approaches for Castor Oil Production Enhancement
Genetic Modification of Ricinus communis for Altered Oil Composition
Genetic modification of Ricinus communis is being investigated to alter the fatty acid composition of castor oil for various industrial uses. Genes encoding enzymes involved in fatty acid metabolism, such as fatty acyl-epoxidase, fatty acyl-desaturase, and the endogenous fatty acyl-hydroxylase (FAH12), are targets for modification. google.com For instance, decreasing the ricinoleic acid content and increasing the percentage of oleic acid could enhance the performance of this compound as a raw material for biodiesel. mdpi.com A mutant with decreased ricinoleic acid content and increased oleic acid content, determined by a mutation in FAH12, has been identified. mdpi.com
The FAH12 enzyme (oleate 12-hydroxylase) is a key enzyme in ricinoleic acid production in castor bean plants, catalyzing the hydroxylation of 2-oleoyl phosphatidylcholine to ricinoleoyl phosphatidylcholine. scirp.org While the gene coding for castor bean FAH12 has been isolated and characterized, transforming it into Arabidopsis initially resulted in low levels of ricinoleic acid production. scirp.org This suggests that, in addition to key genes like FAH12, other genes such as transcription factors or accessory enzymes may be necessary for large-scale ricinoleic acid production in seeds. scirp.org Studies on the biosynthesis of diacylglycerol acyltransferase (DGAT) isoenzymes in castor bean have shown that diricinolein and C18:1-OH-CoA are needed as substrates. scirp.org Transformation of Arabidopsis plants expressing oleate (B1233923) Δ12-hydroxylase with these enzymes increased the content of C18:1-OH in seeds by approximately 30%. scirp.org
Mutants of this compound plants with altered fatty acid compositions have been reported, such as the OLE1 mutant which contains up to 80% oleic acid and has lower ricinoleic acid content. nih.govresearchgate.net These mutants could serve as a basis for producing other specialized fatty acids in castor. nih.govresearchgate.net
Biotechnological Strategies for Modifying Ricin and Allergen Genes for Safer Cultivation
The presence of ricin and allergens in castor bean seeds poses significant challenges for its cultivation and utilization. researchgate.netresearchgate.netresearchgate.netusda.gov Conventional breeding has achieved only partial reductions (70-75%) in ricin and RCA content, which is not sufficient for ensuring safe cultivation. mdpi.comresearchgate.net Biotechnological strategies, including genetic engineering and genome editing, are being explored to reduce or eliminate these toxic compounds. researchgate.netusda.govazolifesciences.com
Scientists have isolated and copied genes critical to ricin production and those that produce key allergen proteins in castor. usda.gov Approaches to block the action of these genes include building and inserting modified versions, such as antisense genes, which can interfere with the gene expression needed for producing ricin and allergens. usda.gov RNA interference (RNAi) technique has been successfully applied to silence the ricin gene in the endosperm of castor bean seeds, resulting in transgenic seeds where ricin was not detected by ELISA tests. mdpi.comusda.gov
Genome editing technologies, such as CRISPR-Cas9, offer precise targeting of specific genes and can be used to modify or remove allergenic compounds by targeting the genes responsible for allergen production. azolifesciences.comresearchgate.net Efforts are focused on "knocking out" the genes responsible for ricin production as well as genes responsible for the production of ricinine (B1680626) and CB-1A. researchgate.net While in vitro studies have shown success in shoot proliferation from meristematic explants, callus-mediated regeneration remains a challenge, limiting the efficiency of genetic transformation for developing ricin-free transgenic lines. researchgate.netnih.gov
Advanced Chemical Modifications and Derivatization of Castor Oil Oleochemistry
Hydrolytic Processes and Formation of Ricinoleic Acid
Hydrolysis of castor oil involves the cleavage of the ester linkages in the triglycerides, typically yielding glycerol (B35011) and free fatty acids, with ricinoleic acid being the major component (around 85-92%). ambujasolvex.comjst.go.jpaip.org This process can be carried out using various methods, including alkaline hydrolysis and enzymatic hydrolysis. Alkaline hydrolysis is commonly performed at high temperatures (approximately 250°C–360°C) with the addition of sodium hydroxide (B78521). nih.govambujasolvex.com Enzymatic hydrolysis using lipases offers a greener alternative, often conducted at milder temperatures (35–45 °C) and atmospheric pressure, and can achieve high conversion rates. jst.go.jpaip.org
Conversion to Sebacic Acid and Capryl Alcohol
Ricinoleic acid, obtained from the hydrolysis of this compound, can be further processed to produce sebacic acid and capryl alcohol (2-octanol). nih.govcastoroil.in This conversion is typically achieved through alkali fusion of ricinoleic acid at high temperatures (around 250°C to 275°C) in the presence of a strong alkali like sodium hydroxide. castoroil.inchemceed.com The process involves saponification of this compound to ricinoleic acid, followed by cleavage to yield sebacic acid and capryl alcohol. castoroil.in Sebacic acid is a 10-carbon dicarboxylic acid used as a monomer in the synthesis of nylon 6-10 and in the production of various esters utilized in plasticizers, lubricants, and hydraulic fluids. nih.goveai.incastoroil.in Capryl alcohol finds use as a solvent, dehydrator, and antifoaming agent. nih.gov
Formation of Undecylenic Acid
Undecylenic acid is another significant derivative obtained from ricinoleic acid through pyrolysis. nih.govwikipedia.org Pyrolysis of ricinoleic acid, typically conducted at high temperatures (345°C to 752°C) in the absence of oxygen or under vacuum, splits the molecule to produce undecylenic acid and heptaldehyde. nih.govnih.govwikipedia.org A pseudo-first-order kinetic model has been developed for the pyrolysis of this compound, providing parameters such as a frequency factor of 19.2 s⁻¹ and an activation energy of 54013.3 kJ/kmol at 2.67 kPa. researchgate.netcellulosechemtechnol.ro Undecylenic acid is an unsaturated fatty acid with a terminal double bond and is used in the production of aromatic chemicals, polymers (like Nylon-11), and as an antifungal agent in various topical applications. eai.innih.govwikipedia.org
Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions applied to this compound and its derivatives to modify their properties and create new compounds. nih.govambujasolvex.com Esterification involves the reaction of a fatty acid (like ricinoleic acid) with an alcohol to form an ester, while transesterification involves the reaction of a triglyceride with an alcohol to produce alkyl esters (biodiesel) and glycerol. nih.govpakbs.org These reactions are typically carried out in the presence of catalysts, which can be acidic or alkaline. nih.govpakbs.org
Synthesis of Fatty Acid Methyl Esters and Biodiesel Feedstocks
Transesterification of this compound with methanol (B129727) in the presence of a catalyst yields fatty acid methyl esters (FAME), which are the primary components of biodiesel. nih.govpakbs.orglew.ro Alkaline catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, although acid catalysts and heterogeneous catalysts are also employed. pakbs.orglew.rowjir.orgchemrxiv.org The process involves the reaction of the triglycerides in this compound with methanol to produce methyl ricinoleate (B1264116) and glycerol. nih.govpakbs.org Optimizing parameters such as methanol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time is crucial for achieving high biodiesel yields. wjir.orgmdpi.com this compound is considered a promising feedstock for biodiesel production due to its high ricinoleic acid content and solubility in alcohol. pakbs.orgnih.gov
Development of Acylated this compound Derivatives
Acylation of this compound and its fatty acid esters involves the introduction of acyl groups, typically through reaction with anhydrides. acs.orgacs.orgjst.go.jp This modification primarily targets the hydroxyl group of ricinoleic acid. acs.orgjst.go.jp Acylated derivatives of this compound and its methyl or 2-ethylhexyl esters have been synthesized using various anhydrides (e.g., C1-C6) with catalysts like dimethylaminopyridine (DMAP) or Kieselguhr-G. acs.orgacs.orgjst.go.jp These derivatives exhibit altered physicochemical properties, such as improved pour points, viscosity indices, thermal and oxidative stability, making them suitable for applications as biolubricant base stocks. acs.orgjst.go.jpfigshare.commdpi.com For instance, acylated branched mono- and polyol esters derived from this compound fatty acids have shown very low pour points (–30 to –45°C) and high viscosity indices (144-171). jst.go.jp
Hydrogenation of this compound and Derivatives (e.g., 12-Hydroxystearic Acid)
Hydrogenation is a process that saturates the double bonds in fatty acids by adding hydrogen, typically in the presence of a catalyst like nickel or palladium. atamanchemicals.comchempri.comalliancechemical.com Hydrogenation of this compound or ricinoleic acid results in the formation of saturated derivatives, primarily 12-hydroxystearic acid (12-HSA). atamanchemicals.comchempri.comgoogle.compenpet.comepa.gov This conversion of the unsaturated ricinoleic acid to the saturated 12-hydroxystearic acid significantly alters the physical properties, transforming the liquid oil into a hard, brittle, waxy solid with a higher melting point. atamanchemicals.comchempri.comepa.gov 12-Hydroxystearic acid is a valuable fatty acid derivative used as a thickener and stabilizer in various industrial applications, including greases, coatings, lubricants, cosmetics, and plastics. chempri.compenpet.comepa.gov The hydrogenation process enhances the thermal and oxidative stability of the this compound derivatives. atamanchemicals.com
Epoxidation and Hydroxylation Reactions
Epoxidation of this compound typically involves the reaction of the carbon-carbon double bonds in the fatty acid chains with a peracid. nih.govambujasolvex.commdpi.com This peracid can be preformed or generated in situ by reacting a carboxylic acid, commonly acetic acid or formic acid, with hydrogen peroxide. nih.govambujasolvex.comatlantis-press.com Formic acid is often preferred as the oxygen carrier due to its high reactivity, which can eliminate the need for a catalyst in the formation of performic acid. nih.govatlantis-press.com Various catalysts, including enzymes, acid catalysts, and transition metal complexes, can be employed to facilitate the epoxidation process. nih.gov
Epoxidized vegetable oils, including epoxidized this compound, are commercially significant as they find applications as plasticizers and polymer stabilizers. nih.govambujasolvex.com The strained epoxide ring is highly reactive, making epoxidized this compound a useful intermediate for the synthesis of various derivatives. nih.gov Epoxidized this compound is utilized in high-temperature lubricants, polyurethane dispersions, paints, coatings, adhesives, nanocomposites, surfactants, hydraulic oils, and biodiesel. nih.govambujasolvex.com
Hydroxylation reactions can occur alongside or subsequent to epoxidation, often leading to the formation of polyols. atlantis-press.com The synthesis of polyols from this compound can be achieved through simultaneous epoxidation and hydroxylation. atlantis-press.com In one approach, epoxidized oil undergoes ring-opening, often catalyzed by acids such as stannic chloride, with the hydroxyl groups in the epoxidized oil acting as initiators, generating new hydroxyl groups in the process. hep.com.cn
Sulfation and Sulfonation to Produce Turkey Red Oil and Related Compounds
Sulfated this compound, historically known as Turkey Red Oil, is one of the earliest chemical derivatives of this compound. nih.govambujasolvex.comcolourinn.in Its name is linked to its use in dyeing textiles, particularly in achieving the vibrant Turkey red color. colourinn.inmontrealgazette.com Turkey Red Oil is produced by reacting concentrated sulfuric acid with this compound under controlled conditions, typically at temperatures between 25°C and 30°C with constant cooling and agitation. nih.govambujasolvex.comresearchgate.netripublication.com This process introduces sulfate (B86663) groups (-SO₃H) into the this compound molecule, primarily through the esterification of the hydroxyl group of ricinoleic acid with sulfuric acid. researchgate.netgreenskybio.comcolourinn.in This chemical modification makes the oil water-soluble, a key property that distinguishes it from native this compound and makes it valuable as a wetting agent and emulsifier in applications such as textiles and cosmetics. colourinn.inripublication.comcolourinn.in
After the reaction with sulfuric acid, the product is neutralized using a base solution or an amine to stabilize it. nih.govambujasolvex.comcolourinn.in While sulfation primarily targets the hydroxyl group, sulfonation, which involves the addition of a sulfonate group (-SO₃H) to a carbon atom, can also occur, particularly at the double bond. ripublication.com Sulfonated this compound can be obtained by reacting this compound directly with SO₃. researchgate.netripublication.com The sulfonation process is described as faster and potentially more economical than traditional sulfation with sulfuric acid, yielding a product with good color, excellent water solubility, and improved acid stability. researchgate.netripublication.comresearchgate.net EDTA has been investigated as a catalyst in the sulfonation process, potentially reducing the reaction temperature and increasing yield. researchgate.netripublication.com
Turkey Red Oil is classified as an anionic surfactant and is notable for its ability to disperse completely in water. colourinn.inatamanchemicals.com It is considered one of the first synthetic detergents. atamanchemicals.com
Polymerization Reactions of this compound and its Derivatives
This compound's structure, particularly the presence of multiple reactive sites like hydroxyl groups and double bonds, makes it a suitable starting material for various polymerization reactions. alliancechemical.comnih.govuwec.eduresearchgate.net These reactions can lead to the formation of polymers with diverse properties, including polyurethanes, epoxy resins, polyamides, and polyesters. alliancechemical.comresearchgate.net
The hydroxyl groups in this compound can react with isocyanates to form durable urethane (B1682113) coatings. alliancechemical.com Reaction with dibasic acids can yield alkyd resins. alliancechemical.com Epoxidized this compound can undergo ring-opening polymerization, often initiated by catalysts like stannic chloride, with the hydroxyl groups acting as initiators. hep.com.cnresearchgate.net This polymerization can lead to the formation of polymeric epoxidized this compound. hep.com.cnresearchgate.net
This compound can also be modified with other monomers to create novel polymeric materials. For instance, polymerization with 2-(bromomethyl)oxirane and tri-Et phosphite (B83602) can result in polymers with enhanced thermal stability, mechanical strength, and chemical resistance, suitable for coatings, adhesives, and biomedical devices. ontosight.ai Another example involves the polycondensation of this compound with benzoic acid, ethylene (B1197577) glycol, and phthalic anhydride (B1165640) to produce a polymer with hydrophobic nature, flexibility, rigidity, and thermal stability, finding applications in coatings, adhesives, composites, plastics, and personal care products. ontosight.ai
Propiolation and Amino-yne Click Chemistry Approaches
Propiolation of this compound involves the reaction of this compound with propiolic acid. acs.orgresearchgate.netfigshare.com This modification introduces electron-deficient alkyne groups onto the this compound molecule, creating a versatile bio-based platform for further functionalization through click chemistry. acs.orgresearchgate.netfigshare.com
A particularly relevant click chemistry approach for propiolated this compound is the amino-yne click reaction. acs.orgresearchgate.netfigshare.com This reaction occurs between an amine and an activated alkyne (like the propiolated groups on this compound). acs.org Amino-yne click reactions with propiolated this compound have been shown to proceed rapidly and efficiently at room temperature, even in the absence of a catalyst and solvent (provided the amines are low-viscosity liquids). acs.orgresearchgate.netfigshare.comresearchgate.net Both primary and secondary amines can readily react with propiolated this compound. acs.orgfigshare.com
This approach has been used to prepare thermosets by reacting propiolated this compound with multifunctional amines. acs.orgfigshare.com The resulting thermosets have demonstrated improved thermal properties and elastomer-like mechanical properties. figshare.com The ease and efficiency of the amino-yne click reaction with propiolated this compound highlight its potential as a "green" synthetic pathway for designing and modifying polymers from renewable resources. acs.orgresearchgate.netfigshare.com
Polymer Chemistry and Bio Based Materials Derived from Castor Oil
Polyurethane Synthesis from Castor Oil Polyols
This compound is a natural polyol, making it a suitable candidate for the synthesis of polyurethanes (PUs). mdpi.comambujasolvex.comntnu.no Polyurethanes are typically formed by the reaction of polyols with diisocyanates or polyisocyanates. ambujasolvex.com The hydroxyl groups in the triglycerides of ricinoleic acid react with the isocyanate groups to form urethane (B1682113) linkages, creating a polymer network. mdpi.comambujasolvex.com
The properties of this compound-based polyurethanes can be tuned by modifying the this compound polyol or by using different diisocyanates and additives. ambujasolvex.comntnu.no For instance, transesterification reactions with compounds like pentaerythritol (B129877) can increase the hydroxyl value of this compound, leading to polyols with higher functionality and potentially influencing the crosslink density and mechanical properties of the resulting polyurethanes. ntnu.no Studies have shown that increasing the hydroxyl value of the polyol can increase the glass transition temperature (Tg) of the polyurethane. google.com
This compound-based polyurethanes are often elastomeric due to the long fatty acid chains present in the structure, contributing to flexibility. ambujasolvex.comntnu.no They can also exhibit thermosetting properties. ambujasolvex.comntnu.no Research has explored the synthesis of polyurethanes from chemically modified and unmodified this compound, investigating the effect of such modifications on mechanical and biological properties. researchgate.net For example, polyurethanes synthesized using different this compound-derived polyols and hexamethylene diisocyanate (HDI) with chitosan (B1678972) as a filler showed that increased physical crosslinking enhanced mechanical and adhesive properties. researchgate.net
Interactive Table 1: Properties of Polyols Derived from this compound
| Polyol Type | Hydroxyl Value (mg KOH/g) | Notes | Source |
| Original this compound | 160 | Natural polyol | ntnu.no |
| Pentaerythritol-modified CO (P0) | 186 | Synthesized via transesterification | ntnu.no |
| Pentaerythritol-modified CO (P1) | 233 | Synthesized via transesterification | ntnu.no |
| CO-based polyols | Varied | Synthesized via thiol-ene click reaction | mdpi.comnih.gov |
| Epoxidized this compound (ECO)-based polyol | Varied | Synthesized via ring opening of ECO | techscience.com |
Development of this compound-based Polyesters and Polyamides
This compound and its derivatives can serve as building blocks for the synthesis of polyesters and polyamides. acs.orgnih.govicevirtuallibrary.com Polyesters are typically formed through the esterification reaction between a diol or polyol and a dicarboxylic acid or polycarboxylic acid. The hydroxyl groups of this compound or modified this compound can react with carboxylic acid groups to form ester linkages. For instance, biodegradable polyesters have been synthesized using this compound, maleic anhydride (B1165640), phthalic acid, and isophthalic acid through polycondensation. icevirtuallibrary.com These polyesters have shown good thermal stability and biodegradability. icevirtuallibrary.com
Polyamides are characterized by the presence of amide linkages in their backbone. While this compound itself is not a direct monomer for traditional polyamides (which are formed from diamines and dicarboxylic acids), derivatives of ricinoleic acid can be chemically modified and used in polyamide synthesis. For example, sebacic acid, which can be produced from the cleavage of ricinoleic acid, is used in the preparation of certain nylons, such as nylon 11, which is derived from undecylenic acid, another product of ricinoleic acid pyrolysis. wikipedia.orgfishersci.nl
Recent research has explored the development of this compound-based poly(ester amide)s, which combine both ester and amide linkages in their structure. acs.org These materials can be synthesized by reacting aliphatic diesters with amino alcohols to form amide diol monomers, which are then polymerized with diacids. acs.org this compound-based poly(ester amide)s have demonstrated properties comparable to high-density polyethylene (B3416737) (HDPE) and the potential for closed-loop recyclability through alkaline hydrolysis. acs.org
Epoxy Resins and Elastomers Utilizing this compound Components
This compound components can be utilized in the formulation of epoxy resins and elastomers, often through chemical modification to introduce epoxy functionality. Epoxidized this compound (ECO), for example, is produced by the epoxidation of the double bonds in the fatty acid chains of this compound. wikipedia.orgtechscience.comaip.org ECO can be used as a reactive diluent or a co-monomer in epoxy resin formulations, contributing flexibility and improved mechanical properties to the cured epoxy network. wikipedia.org
Elastomers can be formed from this compound and its derivatives, such as ricinoleic acid estolides, by crosslinking with epoxy group-containing compounds and suitable hardeners like polyamines or polycarboxylic acids. google.comgoogle.com These bio-based elastomers can exhibit properties comparable to conventional petroleum-based elastomers, including good flexibility, resiliency, and abrasion resistance. google.comgoogle.com For instance, elastomers have been developed from blends of epoxidized this compound (ECO) and sorbitol glycidyl (B131873) ether (SGE) cured with a dimer diamine (DDA). aip.org These fully bio-based networks show promise as alternatives to traditional elastomeric thermosets. aip.org
This compound glycidyl ether, also known as this compound triglycidyl ether, is another this compound derivative used as a modifier for epoxy resins. wikipedia.org It is synthesized by the reaction of this compound with epichlorohydrin. wikipedia.org
Synthesis of Bio-based Foams and Composites
This compound-based polyols are widely used in the synthesis of bio-based polyurethane foams. mdpi.comnih.govcncb.ac.cnnih.govacs.org These foams can be rigid or flexible, depending on the formulation and processing conditions. ambujasolvex.com The use of this compound as a primary polyol source offers a sustainable alternative to petrochemical-based polyols in foam production. mdpi.comnih.gov
The properties of this compound-based foams can be tailored by adjusting the polyol composition, isocyanate type, and the use of additives and fillers. mdpi.comacs.org For example, using this compound-based multifunctional polyols synthesized via thiol-ene click reactions can improve the compressive properties of polyurethane foams. mdpi.comnih.gov
Beyond polyurethanes, this compound can also be used to develop other types of bio-based foams and composites. For instance, biodegradable plastic foams with high this compound content have been prepared through the copolymerization of maleated this compound (MACO) with styrene. acs.org
Incorporation of Nanomaterials and Additives
The properties of this compound-based foams and composites can be further enhanced by incorporating nanomaterials and other additives. acs.orgnih.govresearchgate.netmdpi.com These can include various fillers, fibers, and nanoparticles to improve mechanical strength, thermal stability, flame retardancy, and other functional properties. acs.orgnih.govmdpi.com
Examples of incorporated nanomaterials and additives include:
Nanoclays: The addition of nanoclays, such as organically modified montmorillonite (B579905) (OMMT), can reinforce bio-based epoxy networks derived from this compound components. aip.org
Chitosan: Chitosan has been used as a bioactive filler in this compound-based polyurethane foams to improve their characteristics and adsorption potential, for example, in dye removal applications. researchgate.netnih.gov
Natural Fibers and Bio-based Additives: Incorporating natural fibers, fire retardants, colorants, and antibacterial agents can enhance the properties, biodegradability, and cost-effectiveness of bio-based polyurethane foams. mdpi.com
Silica Aerogel: Silica aerogel has been incorporated into this compound-based rigid polyurethane foams to enhance flame retardancy. scientificarchives.combohrium.com
Nanofillers (Polyaniline, Zinc Oxide, MWCNT): Nanofillers like polyaniline (PANi), zinc oxide (ZnO), and multi-walled carbon nanotubes (MWCNT) have been used in this compound-based polyurethane foams for applications such as electromagnetic interference shielding. dntb.gov.ua
Interactive Table 2: Examples of Additives and Nanomaterials in this compound-Based Composites
| Additive/Nanomaterial | Polymer System | Observed Effect/Application | Source |
| Chitosan | This compound-based PU foam | Improved characteristics, enhanced dye adsorption potential | researchgate.netnih.gov |
| Organically modified montmorillonite (OMMT) | This compound-based epoxy elastomers | Reinforcement | aip.org |
| Natural fibers, fire retardants, etc. | Bio-based PU foams | Enhanced properties, biodegradability, cost-effectiveness | mdpi.com |
| Silica Aerogel | This compound-based rigid PU foams | Enhanced flame retardancy | scientificarchives.combohrium.com |
| Polyaniline (PANi), ZnO, MWCNT | This compound-based rigid PU foams | Electromagnetic interference shielding | dntb.gov.ua |
This compound in Novel Polymer Systems and Advanced Materials
This compound's unique structure continues to inspire the development of novel polymer systems and advanced materials beyond traditional polyurethanes, polyesters, polyamides, and epoxies. acs.orgacs.orgresearchgate.net Researchers are exploring new synthesis routes and modifications to create materials with specific functionalities and improved performance. acs.orgresearchgate.net
Examples include the development of dual cross-linked polymer networks (DCPNs) based on this compound, which combine different polymer structures like polyurethane and polyoxazolidinone within the same network. acs.org These DCPNs have shown superior tensile properties, hardness, and thermostability compared to pure this compound-based systems. acs.org
This compound is also being investigated for its potential in smart materials, which can respond to external stimuli such as thermal, photo, and chemical changes. researchgate.net By incorporating fillers and nanomaterials, this compound-based polymers can be designed to exhibit properties like self-healing and shape memory. researchgate.net
Polymer Thickeners for Lubricant Formulations
This compound and its derivatives are utilized as polymer thickeners in lubricant formulations, particularly in greases. biooekonomie.deresearchgate.netmdpi.comresearchgate.net Thickeners are crucial components in greases, providing the gel-like structure and contributing to their performance under various conditions. researchgate.net
Hydrogenated this compound, a derivative of this compound, is a well-known thickener used in lubricating greases. google.com It forms a stable gel structure that helps suspend the base oil and provides desired rheological properties. google.com
Recent research focuses on developing bio-based polymer thickeners from this compound to create more environmentally friendly lubricant formulations. biooekonomie.deresearchgate.netmdpi.comresearchgate.net This involves synthesizing polymers from this compound and other bio-based monomers for use as thickeners in greases and lubricating oils. biooekonomie.deresearchgate.netmdpi.com These bio-based thickeners aim to replace traditional metallic soaps or synthetic polymers derived from petrochemicals. researchgate.net Studies have investigated the use of polyurea thickeners synthesized in situ in this compound for lubricating grease applications, evaluating their tribological behavior. mdpi.com Polymers prepared from this compound and dodecyl acrylate (B77674) have also been explored as biodegradable multifunctional additives in eco-friendly lubricants. researchgate.net
Interactive Table 3: Applications of this compound-Based Polymer Thickeners
| Polymer Thickener Type | Application Area | Notes | Source |
| Hydrogenated this compound | Lubricating Greases | Provides structural stability and prevents crust formation | google.com |
| Bio-based polymer thickeners from this compound | Rolling Bearing Greases | Enables nearly 100% bio-based formulations | biooekonomie.de |
| Polyurea thickeners synthesized in this compound | Lubricating Greases | Investigated for tribological performance | mdpi.com |
| Polymers of this compound and dodecyl acrylate | Eco-friendly Lubricants | Explored as biodegradable multifunctional additives | researchgate.net |
| Cellulose (B213188) derivative-based oleogels with this compound | Biodegradable Lubricating Greases | Potential replacement for traditional thickeners, comparable rheology | researchgate.net |
Resins for Additive Manufacturing (3D Printing)
This compound has emerged as a promising bio-based feedstock for developing resins used in additive manufacturing (3D printing), particularly in photopolymerization techniques like Vat Photopolymerization (VP), Stereolithography (SLA), and Digital Light Processing (DLP). researchgate.netmdpi.comdigitellinc.comrsc.orgrsc.org These methods rely on the area-selective curing of photosensitive resins. researchgate.net The increasing demand for sustainable alternatives to petroleum-derived plastics has driven research into utilizing renewable resources such as plant oils for 3D printing applications. mdpi.comdigitellinc.comrsc.orgrsc.org
This compound's natural hydroxyl groups make it a suitable precursor for synthesizing various UV-curable oligomers and resins. mdpi.comrsc.org Modifications often involve incorporating reactive groups like acrylate, methacrylate, or epoxy functionalities to enable photopolymerization. digitellinc.comrsc.orgnih.gov For instance, epoxidized this compound (ECO) can be synthesized and subsequently functionalized. nih.gov this compound undergoes chemical modification through processes like esterification with acrylic acid and methacrylic anhydride to yield this compound-based acrylate/methacrylate esters (CO_AA/CO_MAA), which enhance photopolymerization efficiency and crosslinking potential for DLP 3D printing. digitellinc.com Another approach involves developing UV-curable polyurethane acrylate (PUA) oligomers from this compound by reacting it with isocyanates and hydroxyethyl (B10761427) methacrylate. researchgate.netresearchgate.net
The incorporation of this compound derivatives into resin formulations can significantly influence the mechanical and thermal properties of the resulting 3D-printed parts. Research indicates that adding this compound-based epoxy resins can enhance the flexibility, toughness, and mechanical strength of conventional epoxy resins like bisphenol A epoxy resin (E-51). researchgate.net For example, blending this compound-based epoxy resins with E-51 at 10% concentration resulted in notable increases in tensile strength (31.4% to 34.4%), elongation at break (21.9% to 29.8%), and impact strength (59.5%) compared to pure E-51. researchgate.net
The choice of reactive diluents in this compound-based resin formulations also plays a crucial role in tuning properties. Studies on UV-curable PUA resins derived from this compound have shown that the type of reactive diluent impacts thermal and mechanical performance. researchgate.netresearchgate.net Formulations containing trimethylolpropane (B17298) triacrylate (TMPTA) have demonstrated higher mechanical strength and thermal stability compared to those with isobornyl acrylate (IBOA) or dipropyleneglycol diacrylate (DPGDA). researchgate.netresearchgate.net Adding fillers like TiO2 (1%) to these formulations can further increase viscosity and mechanical properties without compromising thermal stability. researchgate.netresearchgate.net
This compound-based resins have been successfully utilized in SLA and DLP 3D printers to produce complex objects. researchgate.netdigitellinc.com The viscosity of the resin is a critical factor for printability in VP techniques, influencing layer development and dimensional accuracy. rsc.org this compound-derived resins have shown good UV-curability and high-resolution printability. digitellinc.com
Research findings highlight the potential of this compound to create bio-based resins with tailored properties for various 3D printing applications, including general-purpose prototyping, architectural models, automotive components, and medical components. researchgate.netresearchgate.net Furthermore, epoxidized this compound has been used in the synthesis of bio-based vitrimers through UV-curing processes, offering properties like reshaping and self-healing to thermoset materials used in 3D printing. researchgate.netnih.gov this compound has also been explored as a bio-based plasticizer in conductive additive manufacturing feedstocks derived from recycled PLA, demonstrating improved electrochemical performance in printed electrodes. rsc.org
Data from research on this compound-based resins for 3D printing illustrates the impact of formulation on mechanical properties.
| Resin Composition (this compound Derivative + Reactive Diluent) | Tensile Strength (MPa) | Elongation at Break (%) | Notes | Source |
| This compound-based epoxy (10%) + E-51 | 84.13 - 86.07 | 21.9 - 29.8 | Compared to pure E-51 | researchgate.net |
| This compound-based PUA + TMPTA | Highest | - | Relative to IBOA and DPGDA formulations | researchgate.netresearchgate.net |
| This compound-based PUA + IBOA | Least | - | Relative to TMPTA and DPGDA formulations | researchgate.netresearchgate.net |
| This compound-based PUA + DPGDA | Intermediate | - | Relative to TMPTA and IBOA formulations | researchgate.netresearchgate.net |
| CO_AA/CO_MAA | ~2.0 | - | Demonstrated elasticity and mechanical strength | digitellinc.com |
| RSO-PUA + 40% TMPTA (for comparison, RSO is Rubber Seed Oil) | 11.7 | - | Lower critical exposure energy than commercial resin (15.20 mJ/cm²) | nih.gov |
Note: Some data points in the table are relative comparisons or approximate values based on the source text.
Further research findings highlight the thermal stability of this compound-derived resins. For example, UV-cured CO_AA/CO_MAA resins have shown thermal stability up to 300 °C without degradation. digitellinc.com
Industrial Chemical Applications and Mechanistic Studies of Castor Oil Derivatives
Role as a Chemical Precursor in Fine Chemical Synthesis
Castor oil serves as a crucial renewable platform chemical for the synthesis of various fine chemicals. icevirtuallibrary.com Its unique composition allows for diverse chemical transformations, yielding valuable intermediates for different industries. researchgate.net
One significant application is its breakdown into smaller molecules through processes like transesterification followed by steam cracking. This yields undecylenic acid and heptanal. wikipedia.orgatamanchemicals.com Undecylenic acid is a precursor for the specialized polymer nylon 11, known for its high performance and sustainability. atamanchemicals.comresearchgate.netpenpet.comocl-journal.org Heptanal is utilized as a component in fragrances. atamanchemicals.comresearchgate.net
Another method involves the breakdown of this compound in a strong base, which produces 2-octanol (B43104) and sebacic acid. wikipedia.orgatamanchemicals.comresearchgate.net 2-octanol is used in fragrances and as a specialized solvent. atamanchemicals.com Sebacic acid is a dicarboxylic acid used as an intermediate for various products, including aromatics, antiseptics, and painting materials. researchgate.net
The ricinoleic acid itself, obtained by hydrolysis of this compound, is a high-value hydroxy fatty acid with broad industrial applications, including its use in the production of polymers, surfactants, and coatings. taylorandfrancis.comatamankimya.com It can be used to generate different oleochemicals as chemical intermediates. atamankimya.com
Lubricant Formulations and Tribological Performance Enhancement
This compound and its derivatives are widely used in lubricant formulations due to their favorable tribological properties. taylorandfrancis.comwikipedia.orgicevirtuallibrary.comatamanchemicals.compenpet.comalliancechemical.comhimalayanbio.com.npmectech.co.inmytribos.orgambujasolvex.com Its stable viscosity, high lubricity, and temperature resilience make it an excellent base oil candidate. berg-schmidt.comalliancechemical.comambujasolvex.com
High-Performance Lubricant Base Oils and Additives
This compound's high viscosity index and thermal stability have historically made it a preferred lubricant in demanding applications, such as racing and aviation engines, where it maintains lubrication properties under extreme conditions. alliancechemical.commorrislubricantsonline.co.uk Unrefined this compound has demonstrated superior friction reduction and load-bearing capabilities compared to some commercial mineral oils in unformulated form. mytribos.org Its "oiliness" allows it to adhere well to high-temperature components. mytribos.org
Hydrogenated this compound (HCO), also known as castor wax, is produced by hydrogenating this compound, saturating its double bonds. researchgate.netatamanchemicals.comhimalayanbio.com.np This process results in a waxy solid with enhanced thermal and oxidative stability, making it suitable for greases and other lubricating formulations. researchgate.netnih.govalliancechemical.comhimalayanbio.com.npgokulagro.com HCO is instrumental in manufacturing lithium-based and other lubricating greases used in various sectors, including the rubber industry. alliancechemical.comgokulagro.com
Derivatives like methyl ricinoleate (B1264116) are also used in industrial lubricants. mectech.co.ingokulagro.com Epoxidized this compound is utilized in high-temperature lubricants and hydraulic oils. ambujasolvex.comambujasolvex.com
Mechanistic Studies of Boundary Lubrication
The lubricating properties of this compound are attributed in part to the presence of free fatty acids and its inherent polarity due to the hydroxyl group in ricinoleic acid, which allows it to adhere effectively to metal surfaces, providing a strong boundary lubrication film. alliancechemical.commytribos.orgacs.org
Research comparing this compound with other vegetable oils and commercial lubricants investigates their tribological performance, focusing on friction reduction and wear protection. Studies using four-ball testers have shown that unrefined this compound can compete favorably with commercial oils in wear protection when formulated with suitable anti-wear agents. mytribos.org The high viscosity of this compound, largely due to the dominant ricinoleic acid content, contributes to its effectiveness as an engine oil. mytribos.org The low pour point of this compound also aids in lubrication during cold starts and optimal functioning in cold weather. ambujasolvex.com
Plasticizers and Modifiers in Polymer and Rubber Industries
This compound and its derivatives are valuable as plasticizers and modifiers in the polymer and rubber industries, enhancing the flexibility, durability, and processing characteristics of materials. wikipedia.orguwec.eduicevirtuallibrary.compenpet.comalliancechemical.comambujasolvex.comnih.govresearchgate.net
Due to its unique molecular structure and polar hydroxyl groups, this compound is compatible with and can plasticize a wide variety of natural and synthetic resins, polymers, and elastomers. uwec.edunih.gov It serves as both a plasticizer and a mold-release agent in certain polyurethane foams and synthetic rubbers. alliancechemical.com
Hydrogenated this compound (HCO) and 12-hydroxystearic acid (12-HSA), derived from this compound, are used as processing aids for natural and synthetic rubber. nih.govalliancechemical.comgokulagro.comambujasolvex.com Hydrogenated this compound and its derivatives are particularly recommended as plasticizers for nitrile rubbers, improving tensile strength, elongation at break, and resistance to swelling by other oils. nih.govscispace.com
Chemically modified vegetable oils, including epoxidized this compound, are used as plasticizers for poly(vinyl chloride) (PVC). ambujasolvex.comresearchgate.net Oxidized this compound is also an important plasticizer for polyamides, synthetic and natural rubbers, and cellulose (B213188) derivatives. penpet.com
Recent research explores the use of unmodified this compound as a green modifier for reclaimed rubber dust in bitumen, improving deformation resistance at elevated temperatures. mostwiedzy.plresearchgate.net
Surfactant and Emulsifier Development
This compound derivatives play a significant role in the development of surfactants and emulsifiers. researchgate.neticevirtuallibrary.comhimalayanbio.com.npmytribos.orggokulagro.comambujasolvex.comambujasolvex.comjayantagro.net The chemical structure of this compound, particularly the hydroxyl group of ricinoleic acid, allows for modifications that yield compounds with surface-active properties. researchgate.netambujasolvex.com
Sulfated this compound, also known as "Turkey Red Oil," was one of the earliest synthetic detergents and is produced by treating this compound with sulfuric acid. wikipedia.orgambujasolvex.com This process makes the oil water-soluble, making it valuable as an emulsifier in various industries and for textile dyeing. wikipedia.orgambujasolvex.com
Ethoxylated this compound, obtained through the ethoxylation process, results in enhanced solubility and emulsifying properties. jayantagro.net It is used as a nonionic surfactant, dispersant, and wetting agent in formulations for detergents, pesticides, and personal care products. jayantagro.net
Ricinoleic acid and its esters also function as emulsifiers in applications like lubricants and greases. himalayanbio.com.npacme-hardesty.com Polyoxyethylated this compound derivatives are used as nonionic surfactants, for example, in drug solubilization in the pharmaceutical industry. alliancechemical.com
Coatings, Paints, Inks, and Adhesives Chemistry
This compound and its derivatives are extensively used in the chemistry of coatings, paints, inks, and adhesives, contributing to properties such as film formation, adhesion, gloss, and durability. taylorandfrancis.comwikipedia.orgberg-schmidt.comuwec.eduicevirtuallibrary.comatamanchemicals.compenpet.comhimalayanbio.com.npmectech.co.ingokulagro.comambujasolvex.comambujasolvex.comjayantagro.netgirnarindustries.comrunzoerindia.comgoogle.comambujasolvex.comgoogle.comresearchgate.netscielo.br
This compound can serve as a film-forming agent in coatings and paints, providing a glossy finish and enhancing adhesion. berg-schmidt.comalliancechemical.com The hydroxyl groups in this compound make it suitable for use as a raw ingredient for binders in air-drying paints and emulsion paints, as well as in polyurethane coatings for corrosion protection and construction. berg-schmidt.com Combining this compound-based polyols with isocyanates yields durable urethane (B1682113) coatings. alliancechemical.com The reaction of this compound with dibasic acids leads to alkyd resins used in coatings. alliancechemical.com
Dehydrated this compound (DCO), produced by heating this compound to remove water, is used in paints and varnishes, contributing to adhesion and durability. ambujasolvex.comambujasolvex.comgirnarindustries.com DCO is an important element in industrial chemistry for applications including enamel coatings, corrosion-resistant coatings, maritime paints, and wire enamels. girnarindustries.com It improves gloss and provides a smooth finish in varnishes and enhances flow and leveling in enamel coatings. girnarindustries.com
Inks, particularly printing inks, utilize this compound as a vehicle or carrier to disperse pigments and provide good ink transfer properties. researchgate.netrunzoerindia.comacmechem.com Blown this compound (oxidized or polymerized this compound) is added to heatset and offset printing inks to stabilize emulsions and reduce water pickup. ambujasolvex.com
This compound and its derivatives are also key components in adhesive formulations. taylorandfrancis.comuwec.edumectech.co.inambujasolvex.comgoogle.comgoogle.comresearchgate.netscielo.br this compound-based polyurethanes are used as adhesives, offering advantages such as handling at ambient temperature, resistance to water and UV rays, and high mechanical strength. ambujasolvex.comscielo.br Chemically cross-linked adhesives derived from this compound cross-linked with isocyanates like 1,6-hexamethylene diisocyanate (HMDI) have been developed with improved adhesion profiles for specific applications. google.comresearchgate.net Partially dehydrated castor oils are used as reactive components in solvent-free two-component polyurethane adhesives. google.com
This compound's ability to wet and disperse dyes, pigments, and fillers is also beneficial in these applications. uwec.edugokulagro.comacme-hardesty.com
Dielectric Fluids in Electrical Applications
This compound and its derivatives have found applications in the electrical industry due to their insulating and protective characteristics. These applications include use in transformers, capacitors, cable filling compounds, switchgear, circuit breakers, and electrical coatings and impregnating resins. runzoerindia.com The interest in this compound as a dielectric fluid is driven by its favorable properties, such as good dielectric strength, high flash and fire points, and thermal stability. runzoerindia.com Furthermore, being a vegetable oil, it offers biodegradability and reduced environmental impact compared to some synthetic alternatives. explorematicsjournal.org.ngrunzoerindia.com
Research has investigated the feasibility of using this compound as a dielectric medium in processes like micro-electrical discharge machining (micro-EDM), where it has shown promising performance compared to conventional dielectric fluids. researchgate.net Studies have evaluated its material removal rate, surface roughness, and width-over-cut in such applications. researchgate.net
This compound is considered a polar liquid dielectric of vegetable origin. rsisinternational.orgrsisinternational.orgrepec.org Its dielectric properties, including relative permittivity (dielectric constant) and dielectric loss factor, have been studied across varying frequencies and temperatures. rsisinternational.orgrsisinternational.orgrepec.orgpsu.edu The real part of the relative complex permittivity of this compound has been observed to be frequency independent within a certain range. rsisinternational.orgrsisinternational.orgrepec.org While the dielectric constant of this compound is relatively high compared to some other vegetable oils, studies have shown variations depending on refinement and temperature. psu.edu For instance, refined this compound has shown a dielectric constant of 14.78 at 293K, increasing with temperature. psu.edu
The potential of this compound as an insulating fluid in transformers has been a significant area of research. researchgate.netrsisinternational.orgrsisinternational.orgjmaterenvironsci.comscirp.orgyoutube.comscirp.orgirjet.net Traditional transformer oils are typically mineral oil-based, which pose environmental risks due to their non-biodegradability and toxicity. explorematicsjournal.org.ngresearchgate.netirjet.net Vegetable oil-based insulating fluids, including those derived from this compound, are being explored as environmentally friendly alternatives. explorematicsjournal.org.ngresearchgate.netjmaterenvironsci.comscirp.orgirjet.net
Studies have evaluated the physicochemical and dielectric properties of processed this compound for use in power transformers. scirp.orgscirp.org Parameters such as dielectric strength, viscosity, flash point, and pour point are crucial for assessing the suitability of an oil as transformer insulation. explorematicsjournal.org.ngjmaterenvironsci.comscirp.orgyoutube.comscirp.orgirjet.netijirset.com
Research findings indicate that while crude this compound may not directly meet the specifications for bio-based insulating fluids, processing steps like refining and transesterification can improve its properties. scirp.orgscirp.org For example, transesterification can significantly reduce the viscosity of this compound. scirp.orgscirp.org
Detailed research findings highlight the dielectric strength of this compound and its blends. One study reported a dielectric strength of 48.7 kV for this compound, which satisfied the ASTM D6871-03 standard. jmaterenvironsci.com Another study on processed this compound reported an average dielectric strength of 74.67 kV/2.5 mm, exceeding the minimum requirement of 35 kV/2.5 mm set by IEC 62770. scirp.orgscirp.org However, some earlier studies on refined this compound reported lower dielectric strength values that did not meet the ASTM standard. explorematicsjournal.org.ngjmaterenvironsci.com These variations suggest that the refining method significantly impacts the dielectric properties. jmaterenvironsci.com
The viscosity of this compound is relatively high, which can pose challenges for pumping, especially at lower temperatures. dtic.mil However, refining processes have been shown to reduce its viscosity. jmaterenvironsci.com Flash points of this compound and its blends have been reported to be high, contributing to safety in operation. jmaterenvironsci.comirjet.netijirset.com Pour points, which indicate low-temperature performance, have also been evaluated, with some results showing values that are acceptable or comparable to conventional transformer oil. explorematicsjournal.org.ngjmaterenvironsci.comirjet.netijirset.com
Further research has explored the use of nanomodified vegetable oils, including this compound, as liquid nanocomposite dielectrics. sajs.co.zamdpi.comaip.org The dispersion of nanoparticles in vegetable oils has shown potential to enhance dielectric properties, such as breakdown voltage and thermal conductivity. aip.org Studies have investigated the effect of nanoparticles like Al₂O₃ and SiO₂ on the dielectric performance of this compound. sajs.co.zamdpi.com While some studies indicate that nanomodification can increase the breakdown strength of this compound, others suggest that the addition of nanodielectrics might decrease the dielectric performance depending on the nanoparticle concentration and the base oil. sajs.co.zaaip.org For instance, a study found that a this compound nano-liquid with 1% volume fraction showed over 50% higher breakdown strength than the base liquid. aip.org
The hygroscopic nature of this compound is a factor that needs to be managed, as water content can affect dielectric strength. dtic.mil Maintaining low water content is important for optimal performance. dtic.mil
The use of this compound as a dielectric fluid aligns with the growing interest in sustainable and biodegradable materials for electrical equipment, offering a potential alternative to conventional mineral oils. explorematicsjournal.org.ngresearchgate.netirjet.net
Dielectric Properties of this compound and Blends
| Property | This compound (Refined) | This compound (Processed) | 60% Castor + 40% Mahua Blend | ASTM D6871-03 Standard (Min/Max) | IEC 62770 Standard (Min) | Source |
| Dielectric Strength | 23 kV jmaterenvironsci.com, 48.7 kV jmaterenvironsci.com | 74.67 kV/2.5 mm scirp.orgscirp.org | - | 35 kV jmaterenvironsci.com | 35 kV/2.5 mm scirp.orgscirp.org | jmaterenvironsci.comscirp.orgscirp.org |
| Viscosity | 7.01 cSt jmaterenvironsci.com | Low (compared to certified vegetable oils) scirp.orgscirp.org | - | - | <11 mm²/s @ 40˚C (for mineral oil) scirp.orgscirp.org | jmaterenvironsci.comscirp.orgscirp.org |
| Flash Point | 253 °C jmaterenvironsci.com | - | 270 °C ijirset.com | 275 °C jmaterenvironsci.com | - | jmaterenvironsci.comijirset.com |
| Pour Point | -9 °C explorematicsjournal.org.ngjmaterenvironsci.com | - | 5 °C ijirset.com | -10 °C jmaterenvironsci.com | - | explorematicsjournal.org.ngjmaterenvironsci.comijirset.com |
| Relative Permittivity (Dielectric Constant) | 4.2-4.5 rsisinternational.org, 4.3 aip.org, 14.78 (at 293K) psu.edu | - | - | - | - | rsisinternational.orgpsu.eduaip.org |
Sustainability and Environmental Assessment of Castor Oil Production and Processing
Life Cycle Assessment (LCA) of Castor Oil Supply Chains
Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts associated with a product or system throughout its entire life cycle. iiasa.ac.atresearchgate.net For this compound, this includes assessing impacts from the agricultural phase (cultivation) to the extraction and initial processing stages (cradle-to-farm gate or cradle-to-gate). mdpi.commdpi.com LCA studies on this compound supply chains aim to identify environmental hotspots and evaluate the sustainability of different production methods and by-product management strategies. mdpi.cometaflorence.it
Studies have applied LCA to assess the environmental and economic feasibility of this compound production, comparing different castor hybrids, by-product management scenarios, and harvesting systems. mdpi.cometaflorence.it The functional unit in such studies is typically defined as 1 Mg (1000 kg) of this compound produced. mdpi.commdpi.com
Analysis of Greenhouse Gas (GHG) Emissions in Cultivation and Extraction
A significant focus of LCA in this compound production is the analysis of Greenhouse Gas (GHG) emissions, primarily carbon dioxide (CO2), methane (B114726) (CH4), and dinitrogen monoxide (N2O). mdpi.com These emissions are evaluated across the different stages of the supply chain, with particular attention paid to cultivation and extraction. iiasa.ac.atmdpi.com
Research indicates that the fertilization phase is a major contributor to GHG emissions in this compound production, accounting for a significant percentage of the total emissions. mdpi.commdpi.com Emissions of CH4, N2O, and CO2 from manure management and its incorporation into the soil are key factors. mdpi.commdpi.com Studies have shown that fertilization can emit between 74% and 89% of the GHGs associated with this compound production. mdpi.commdpi.com This is consistent with findings in LCA studies of other vegetable oils, such as rapeseed, where cultivation, particularly fertilization, is the main cause of GHG emissions. mdpi.commdpi.com
Different cultivation and harvesting methods can also influence GHG emissions. For instance, mechanized harvesting involving the incorporation of various by-products (husk, straw, and press cake) has been shown to result in higher CO2 emissions per Mg of this compound compared to manual harvesting with only press cake incorporation. mdpi.com One study reported that mechanized harvesting of a specific hybrid (C-1030) with incorporation of straw, husks, and press cakes resulted in emissions of 18.9 Mg CO2eq per Mg of this compound produced. mdpi.com In contrast, a scenario with manual harvesting of a different hybrid (C-856) and only press cake incorporation showed lower emissions and a better ratio of economic performance to GHG emissions. mdpi.cometaflorence.it
The choice of farming inputs also significantly impacts GHG emissions. A comparison of low-input and high-input farming systems in a Mediterranean environment showed that while high-input systems yielded more this compound per hectare, the low-input system had 27% lower GHG emissions per hectare when the functional unit was switched from product mass to land area. mdpi.com
The carbon footprint of this compound production can vary depending on the cultivar hybrid, by-product management, and harvesting system. mdpi.com
Here is a table summarizing potential GHG emissions from different this compound production scenarios:
| Scenario | Castor Hybrid | Harvesting Method | By-product Management | GHG Emissions (Mg CO2eq per Mg this compound) | Economic Performance (€ per kg CO2eq) |
| Scenario 1B | C-856 | Manual | Soil incorporation of press cake | Relatively low and promising overall emissions mdpi.com | 3.75 mdpi.com |
| Scenario 2A | C-1030 | Mechanized | Soil incorporation of straw, husks, and press cakes | 18.9 mdpi.com | 1.62 mdpi.com |
| Low-inputs field management (per hectare) | Not specified | Not specified | Not specified | 0.878 (Mg CO2 eq per ha) mdpi.com | Not specified |
| High-inputs field management (per hectare) | Not specified | Not specified | Not specified | 1.210 (Mg CO2 eq per ha) mdpi.com | Better ratio than low-inputs mdpi.com |
| Production process only (per ton of this compound) | Not specified | Not specified | Not specified | 1.03 (tons CO2-eq) cabidigitallibrary.org | Not specified |
| Production of SAF from castor-HEFA (depending on planting conditions) | Not specified | Not specified | Not specified | 41 to 78 (gCO2e/MJ SAF) iiasa.ac.at | Not specified |
Note: Data is compiled from various sources and represents different study scopes and methodologies. Comparisons between rows should be made with caution.
Replacing fossil fuel with castor cake during production has been shown to reduce diesel usage and associated CO2-eq emissions. cabidigitallibrary.org
Environmental Impact of By-product Management (Press Cake, Husks, Crop Residues)
The production of this compound generates substantial quantities of by-products, including press cake, husks, and crop residues. mdpi.commdpi.com For every ton of this compound produced, approximately 1.31 tons of residues (husks and crop residues) and 1.13 tons of deoiled cake are generated. mdpi.comnih.gov The management of these by-products has a notable environmental impact and is an important aspect of the this compound supply chain's sustainability. mdpi.comijah.in
Castor press cake, the solid residue remaining after oil extraction, is rich in nitrogen and phosphorus and is often evaluated for use as an organic fertilizer. mdpi.comnih.gov Its incorporation into the soil can contribute to enhanced soil fertility, increased crop yields, and improved nutrient cycling, aligning with sustainable agricultural practices. mdpi.comijah.in However, the degradation of these organic residues in the soil can also lead to greenhouse gas emissions. mdpi.com
Different by-product management scenarios have varying environmental outcomes. Studies comparing scenarios with different combinations of incorporated by-products (press cake, straw, and husks) have shown that the specific management strategy influences indirect GHG emissions from degradation. mdpi.com Utilizing the entire biomass in a biorefinery approach to maximize the value of oil, seed cake, and waste residues is seen as a future perspective for sustainable development in this compound production. tandfonline.com
While castor meal has potential as fertilizer due to its high nitrogen and phosphorus content, excessive application rates can negatively impact plant growth. nih.gov
Eco-Friendly Extraction and Processing Methodologies
The methods used to extract and process this compound play a crucial role in determining its environmental footprint. Traditional methods often involve multiple steps and can be less efficient. scribd.com Modern techniques aim to improve efficiency, purity, and environmental performance. scribd.com
Various extraction methods are employed, including cold pressing, hot pressing, solvent extraction, and enzyme-assisted extraction. scribd.comthecastoroilcompany.com.au
Cold Pressing: This mechanical method uses pressure without significant heat, preserving the oil's natural properties and avoiding harsh chemicals. scribd.comthecastoroilcompany.com.au It is considered a natural and chemical-free process, resulting in high-quality oil. scribd.comthecastoroilcompany.com.au
Hot Pressing: This method applies heat to improve extraction efficiency. scribd.com
Solvent Extraction: Commonly used in industrial production, solvent extraction (often using hexane) yields a higher quantity of oil compared to mechanical methods but raises concerns about potential solvent residues in the final product. scribd.comthecastoroilcompany.com.aupemacprojects.com
Enzyme-Assisted Extraction: This modern approach utilizes biological enzymes to break down cell walls and release oil. scribd.com It is considered an eco-friendly method that is still under development for large-scale use but shows promise for producing high-purity oil with sustainable practices. scribd.com
Research is also exploring the use of potential "green" solvents, such as furfural, ethanol, d-limonene, p-cymene, and α-pinene, to replace petrochemical solvents like hexane (B92381) in this compound extraction. scirp.org Studies have investigated the effect of temperature on oil yield using these green solvents, comparing their performance to hexane. scirp.org The aim is to develop environmentally friendly processes that reduce pollutants. scirp.org
Renewability and Biodegradability of this compound-based Chemicals and Materials
This compound is a renewable resource derived from the castor plant (Ricinus communis). alliancechemical.comambujasolvex.com Its plant-based origin makes it a sustainable alternative to finite fossil resources. alliancechemical.comambujasolvex.com
Furthermore, this compound and many of its derivatives are biodegradable. alliancechemical.commdpi.comencyclopedia.pub This is a significant environmental advantage, as biodegradable materials can break down naturally in the environment, reducing persistent waste. alliancechemical.comontosight.ai The biodegradability of this compound-based products is a key factor driving their use in various applications where environmental impact is a concern. ontosight.aiags-tex.com
This compound's molecular structure, particularly the presence of ricinoleic acid with its hydroxyl group, makes it a versatile platform for creating a wide range of bio-based chemicals and materials. wikipedia.orgicevirtuallibrary.com These include polyols, which are used in the production of polyurethanes. rsc.orgrsc.org Bio-based polyurethanes derived from this compound have been successfully developed and exhibit biodegradable characteristics, offering a promising alternative to traditional petroleum-based polyurethane foams. rsc.orgscielo.brredalyc.org Studies have confirmed the degradation of this compound-derived polyurethanes by microorganisms. scielo.brredalyc.org
Other this compound-based materials being explored for their biodegradability and sustainability include polyesters, which have shown rapid degradation in studies. icevirtuallibrary.comresearchgate.net this compound biopolymers are also being utilized in the production of biodegradable packaging materials, eco-friendly fabrics and fibers, coatings, paints, adhesives, sealants, and 3D printing materials. ambujasolvex.com
The inherent biodegradability of this compound and its derivatives makes them attractive for applications where reducing environmental persistence is important, such as in lubricants, functional textile finishes, and various polymeric products. alliancechemical.comags-tex.com
Transition from Petrochemical to Bio-based Feedstocks: A this compound Perspective
The global push towards a more sustainable economy necessitates a transition from fossil fuel-based feedstocks to renewable, bio-based alternatives. This compound is well-positioned to play a significant role in this transition due to its unique properties and versatility as a chemical feedstock. icevirtuallibrary.comresearchgate.netnih.gov
This compound can be chemically modified to produce a wide array of chemicals and materials that can directly replace or offer sustainable alternatives to petrochemical-derived products. icevirtuallibrary.comresearchgate.netnih.gov Its high ricinoleic acid content makes it a valuable platform chemical for various chemical reactions. wikipedia.orgicevirtuallibrary.com
Industries are increasingly looking to this compound as a renewable, plant-based solution to substitute petrochemicals in various processes. alliancechemical.comacme-hardesty.com this compound and its derivatives are being used in the manufacturing of products traditionally reliant on petroleum, such as lubricants, plastics, coatings, and polyols for polyurethanes. wikipedia.orgrsc.orgrsc.org
The transition to bio-based feedstocks like this compound offers several advantages, including reducing reliance on finite fossil resources, lowering greenhouse gas emissions, and promoting the development of biodegradable products. researchgate.netnih.govbiodieselmagazine.com this compound's ability to grow on marginal lands without competing with food crops further enhances its appeal as a sustainable feedstock. nih.govbiodieselmagazine.com
While the transition is ongoing, challenges remain, including the need for cost-effective processing technologies and ensuring the performance of bio-based materials is comparable to their petrochemical counterparts. polymerexpert.biz However, ongoing research and development are continuously expanding the potential applications of this compound in the bio-based economy. icevirtuallibrary.com The integration of biorefinery concepts, which utilize the entire castor biomass, is seen as a key factor in the successful deployment of a bio-based economy. tandfonline.comieabioenergy.com
This compound's potential as a feedstock for biofuels, such as biodiesel, is also a significant aspect of the transition. nih.govmdpi.com this compound-based biodiesel offers environmental benefits, including lower GHG emissions compared to conventional diesel. mdpi.comambujasolvex.com
The increasing demand for sustainable and biodegradable products, coupled with regulatory support for sustainable materials, is driving the increased utilization of this compound as a bio-based chemical resource. acme-hardesty.com
Advanced Analytical Methodologies for Castor Oil Research
Spectroscopic Characterization of Castor Oil and Derivatives (e.g., NMR, IR)
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural identification and characterization of this compound and its various derivatives. These methods provide detailed information about the functional groups and molecular environments present in the samples.
Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups in this compound and its modified forms. The IR spectrum of this compound typically shows key absorption bands. A weak intensity band around 3360 cm⁻¹ indicates the presence of O-H stretching vibrations, attributed to the hydroxyl group in ricinoleic acid, the major fatty acid component of this compound. researchgate.net A strong and sharp band around 1745-1740 cm⁻¹ corresponds to the stretching vibrations of the C=O bond in ester groups, which are present in the triglycerides that constitute this compound. researchgate.netscispace.comresearchgate.netniscpr.res.in Other characteristic bands include those for olefinic C-H (around 3008 cm⁻¹) and methylenic C-H (around 2925 cm⁻¹ and 2855 cm⁻¹). researchgate.netcsic.esfudutsinma.edu.ng FTIR analysis can confirm the presence of major functional groups like hydroxyl, carbonyl, olefinic, and methylenic groups in this compound. scispace.comresearchgate.net Changes in these characteristic bands can indicate successful chemical modifications of this compound, such as epoxidation or the introduction of acrylate (B77674) groups. fudutsinma.edu.ngresearchgate.netmdpi.com For instance, the disappearance of C=C peaks and the appearance of new peaks can signify the formation of epoxide rings. fudutsinma.edu.ng
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed insights into the proton environments within this compound and its derivatives. ¹H NMR spectra can be used to determine the chemical structures of this compound and synthesized copolymers. researchgate.netuni-pannon.hu For example, characteristic peaks in the ¹H NMR spectrum of this compound can be observed for alkene =CH protons. researchgate.net The presence of long aliphatic protons is indicated by chemical shifts typically within the range of 0.88–2.3 ppm. uni-pannon.hu Peaks corresponding to CH₂OH and acetate (B1210297) protons can also be identified at specific chemical shifts. uni-pannon.hu Changes or disappearance of certain peaks in the NMR spectrum after chemical reactions confirm the modification of specific functional groups or the formation of new chemical bonds. niscpr.res.inresearchgate.netabiosus.org Quantitative analysis by ¹H-NMR can also be used to determine conversion rates and epoxidation percentages in modified this compound. mdpi.com
Chromatographic Techniques for Compositional Analysis (e.g., GC-MS, GPC)
Chromatographic techniques are essential for separating and quantifying the various components present in this compound and for determining the molecular weight distribution of this compound-based polymers. Gas Chromatography-Mass Spectrometry (GC-MS) and Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are commonly employed methods.
GC-MS is a powerful technique for analyzing the fatty acid composition of this compound. Before GC-MS analysis, the triglycerides in this compound are typically converted into fatty acid methyl esters (FAMEs) through a process called methylation. scirp.orgresearchgate.netactascientific.com The FAMEs are then separated based on their boiling points as they pass through a chromatographic column, and a mass spectrometer detects and identifies them based on their mass-to-charge ratio. scirp.org GC-MS analysis consistently shows ricinoleic acid as the major constituent fatty acid in this compound, typically ranging from 70% to over 90% of the total fatty acid content, depending on the castor variety and extraction method. scispace.comresearchgate.netscirp.orgresearchgate.netiiste.orgcabidigitallibrary.orgnuft.edu.uascribd.com Other fatty acids commonly identified and quantified by GC-MS include oleic, linoleic, stearic, palmitic, erucic, and eicosadienoic acids. scispace.comresearchgate.netscirp.orgresearchgate.netcabidigitallibrary.orgnuft.edu.ua The retention time and peak height or area in the GC-MS chromatogram are used for qualitative and quantitative determination of the this compound components. scirp.org
Gel Permeation Chromatography (GPC), or SEC, is primarily used to determine the molecular weight and molecular weight distribution of polymers derived from this compound. This technique separates molecules based on their size in solution. ajgreenchem.comscispace.com GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ajgreenchem.comscispace.com These parameters are crucial for understanding the physical and mechanical properties of polymers. For instance, studies have used GPC to analyze the molecular weight of this compound-styrene copolymers and this compound/polycaprolactone diol-based polyurethanes. ajgreenchem.comscispace.comhep.com.cn The molecular weight distribution can influence the performance of these materials in various applications, such as lubricants or coatings. ajgreenchem.comscispace.com
Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are also used for this compound analysis, particularly for separating and quantifying triglycerides. actascientific.comthermofisher.comresearchgate.netisasunflower.org HPLC coupled with detectors like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can accurately determine the amount of triglycerides and characterize individual lipid components in this compound. thermofisher.comresearchgate.net This is particularly useful for assessing the quality and composition of this compound from different sources or genetically modified plants. thermofisher.com
Thermal Analysis of this compound-based Materials (e.g., TGA)
Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound and materials derived from it. Thermogravimetric Analysis (TGA) is a common method used for this purpose.
TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides information about the thermal decomposition profile and stability of the material. For this compound-based materials, TGA can reveal the temperatures at which different components or segments of a polymer chain degrade. researchgate.netscispace.commdpi.comekb.eg
Studies on this compound-based polyurethanes, for example, have used TGA to investigate their thermal stability. researchgate.netscispace.com TGA thermograms of these materials often show multiple decomposition stages. researchgate.net The first decomposition stage, typically occurring below 300 °C, can be related to the degradation of urethane (B1682113) bonds. researchgate.netscispace.com A second decomposition stage at higher temperatures, around 400-420 °C, is often attributed to the decomposition of the this compound segments themselves. researchgate.net TGA can demonstrate that the addition of this compound does not necessarily lower the thermal stability of resulting polymers like polyurethanes. researchgate.net Furthermore, TGA can be used to compare the thermal stability of different this compound derivatives or copolymers, showing how modifications influence their decomposition behavior. ajgreenchem.comekb.eg For instance, this compound-based plasticizers have been shown to improve the thermal stability of materials like nitrile rubber (NBR), with TGA indicating higher initial decomposition temperatures compared to conventional plasticizers. mdpi.com Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can be used to study thermal transitions like decomposition in this compound and its derivatives, providing information on enthalpy changes associated with these processes. bas.bg
Future Research Directions in Castor Oil Chemistry and Engineering
Development of Novel Synthesis Routes for High-Value Oleochemicals
Research is actively exploring novel and efficient synthesis routes to convert castor oil into high-value oleochemicals. The goal is to create more sustainable and economically viable processes for producing chemicals traditionally derived from petroleum icevirtuallibrary.com. The unique functional groups in ricinoleic acid, the primary component of this compound, allow for various chemical modifications, including hydrolysis, esterification, transesterification, epoxidation, hydrogenation, pyrolysis, and ozonolysis icevirtuallibrary.comnih.gov.
Future research aims to develop greener and more energy-efficient catalytic systems for these transformations. For instance, studies are investigating the use of heterogeneous acid and base catalysts for reactions like ring-opening and transesterification of epoxidized this compound to yield functionalized derivatives with tunable properties rsc.orgresearchgate.netrsc.org. Enzymatic approaches are also being explored as environmentally friendly alternatives for processes like epoxidation and hydrolysis, offering potential for milder reaction conditions and reduced by-product formation mdpi.comjst.go.jpalliancechemical.com.
The development of novel synthesis routes is crucial for expanding the range of high-value products obtainable from this compound, such as precursors for polymers, surfactants, lubricants, and fine chemicals icevirtuallibrary.comalliancechemical.comambujasolvex.com. Research includes optimizing reaction parameters, exploring new catalyst materials, and developing integrated processes to maximize yield and selectivity while minimizing environmental impact.
Precision Engineering of this compound for Tailored Material Properties
Precision engineering of this compound involves modifying its chemical structure to create materials with specific, tailored properties for diverse applications, including polymers, coatings, and adhesives icevirtuallibrary.comambujasolvex.comontosight.airesearchgate.netresearchgate.net. The presence of the hydroxyl group in ricinoleic acid is particularly valuable for polymerization reactions, allowing this compound to serve as a natural polyol in the synthesis of polyurethanes and other polymers royalsocietypublishing.orgresearchgate.netontosight.ai.
Future research in this area focuses on controlling the molecular architecture of this compound-based materials to achieve desired performance characteristics such as mechanical strength, thermal stability, flexibility, and biodegradability ontosight.airesearchgate.netresearchgate.netacs.org. This involves exploring different chemical modification techniques and polymerization methods. For example, research is investigating the synthesis of this compound-based polyurethanes with tailored properties by controlling factors like the type of diisocyanate used, the hydroxyl number of the this compound, and the hydroxyl/isocyanate molar ratio researchgate.netresearchgate.net.
Functionalization of this compound derivatives is another key research area. Studies are exploring the incorporation of various functional groups or nanoparticles to enhance material properties. For instance, research has shown that blending sulfated this compound with graphene oxide can improve the performance of polymer membranes for organic pollutant separation acs.org. The synthesis of functionalized this compound derivatives with tunable physical properties using heterogeneous catalysts is also being explored for designing tailor-made materials rsc.orgresearchgate.net.
Integration of this compound into Circular Economy Models
Integrating this compound into circular economy models is a significant research direction aimed at maximizing resource utilization, minimizing waste, and promoting sustainability throughout the this compound value chain ambujasolvex.commdpi.com. This involves not only utilizing the oil but also valorizing the by-products of castor processing, such as castor cake and lignocellulosic residues mdpi.commdpi.comrepec.org.
Future research is focused on developing biorefinery concepts where the castor plant is utilized comprehensively to produce a range of biofuels, biochemicals, and biomaterials mdpi.commdpi.comrepec.orgadvancedbiofuelsusa.info. This includes exploring the conversion of lignocellulosic residues into bioethanol and biogas, which can be used as renewable energy sources or building blocks for other chemicals mdpi.commdpi.comrepec.org.
Studies are also investigating the use of this compound and its derivatives in the production of biodegradable materials and their potential for end-of-life management, such as composting or chemical recycling ambujasolvex.comresearchgate.net. Research into the environmental and economic feasibility of these integrated biorefinery systems is crucial for their successful industrial implementation mdpi.commdpi.commdpi.comresearchgate.netfrontiersin.org. The use of this compound-based materials in applications like biodegradable packaging and sustainable construction materials aligns with circular economy principles ambujasolvex.commdpi.com.
Mechanistic Investigations at the Molecular Level
In-depth mechanistic investigations at the molecular level are essential for a fundamental understanding of this compound chemistry and for designing more efficient and selective conversion processes pnas.org. Research in this area utilizes advanced analytical techniques and computational methods to elucidate reaction pathways, understand catalyst-substrate interactions, and study the behavior of this compound molecules in different environments.
Future research will likely involve detailed spectroscopic analysis (e.g., NMR, FTIR) to monitor chemical transformations and characterize the structure of this compound derivatives mdpi.com. Computational studies, such as molecular dynamics simulations and quantum chemical calculations, can provide insights into reaction mechanisms and predict the properties of new this compound-based molecules and materials mdpi.com.
Understanding the molecular basis of oil accumulation in castor bean seeds is also an area of ongoing research, which can inform strategies for improving this compound yield and composition through genetic or agronomic approaches mdpi.com. Mechanistic studies are crucial for optimizing existing processes and developing novel catalytic systems for the efficient conversion of this compound into desired products nih.govjst.go.jpambujasolvex.com.
Scale-Up and Industrial Implementation of Sustainable this compound Technologies
A critical aspect of future research is the scale-up and industrial implementation of sustainable this compound technologies. While many promising processes have been developed at the laboratory scale, transitioning these to commercial production requires addressing significant engineering and economic challenges mdpi.commdpi.comfrontiersin.org.
Research in this area involves process engineering studies to optimize reaction conditions, reactor design, and separation techniques for large-scale production nih.govmdpi.com. Techno-economic analyses are vital for evaluating the economic feasibility and competitiveness of this compound-based processes compared to conventional petrochemical routes mdpi.commdpi.comresearchgate.netfrontiersin.org. These analyses consider factors such as raw material costs, operating expenses, capital investment, and market demand for the products.
Q & A
Q. What metrics validate the reliability of optimization models for this compound extraction?
- Answer : Adjusted R² (e.g., 91.95%) accounts for overfitting, while predicted R² (66.59%) tests model generalizability. A p-value <0.05 for lack-of-fit indicates the model adequately represents the data .
Interdisciplinary Applications
Q. How can this compound be integrated into sustainable bioremediation strategies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
